molecular formula C11H21ClN2O2 B2448593 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride CAS No. 84839-50-9

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride

Cat. No.: B2448593
CAS No.: 84839-50-9
M. Wt: 248.75
InChI Key: GCFVTLABPIRYIY-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride is a synthetic organic compound that features both morpholine and piperidine functional groups. These groups are known for their applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Ethanone Backbone: This can be achieved through a reaction between a suitable ketone precursor and a piperidine derivative.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one: The non-hydrochloride form of the compound.

    1-(Piperidin-4-yl)-2-(morpholin-4-yl)ethan-1-one: A structural isomer with similar functional groups.

    1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.

Uniqueness

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride is unique due to its combination of morpholine and piperidine groups, which can confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-piperidin-4-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10;/h10,12H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFVTLABPIRYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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